molecular formula C8H10BrN B166108 3-Bromo-5-isopropylpyridine CAS No. 1209459-74-4

3-Bromo-5-isopropylpyridine

Cat. No. B166108
M. Wt: 200.08 g/mol
InChI Key: CBHRRNLHWWFNCS-UHFFFAOYSA-N
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Description

3-Bromo-5-isopropylpyridine is a chemical compound with the molecular formula C8H10BrN . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-isopropylpyridine consists of 8 carbon atoms, 10 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom . The exact structure can be found in databases like PubChem .


Physical And Chemical Properties Analysis

3-Bromo-5-isopropylpyridine has a molecular weight of 200.08 . Other physical and chemical properties such as density, boiling point, and melting point are not specified in the available resources .

Scientific Research Applications

Crystal Structure and Antitumor Activity

The compound has been utilized in the synthesis of pyridinesulfonamide, a significant fragment in novel drug development. Research into the stereostructures of such derivatives revealed the importance of absolute configuration in determining their biological activity, particularly in cancer treatment and PI3Kα kinase inhibition (Zhou et al., 2015).

Chemical Synthesis and Catalysis

3-Bromo-5-isopropylpyridine serves as a precursor in various chemical syntheses, including the selective amination of polyhalopyridines (Ji et al., 2003). It's also involved in the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions, showcasing its versatility in creating complex organic compounds (Ahmad et al., 2017).

Molecular and Structural Studies

The compound has been central in spectroscopic studies to determine molecular structures, vibrational frequencies, and chemical shifts. These studies are crucial for understanding the compound's reactivity and potential applications in various fields, such as NLO properties and DNA interactions (Vural & Kara, 2017).

Material Synthesis

3-Bromo-5-isopropylpyridine is used in the preparation of metal-complexing molecular rods, indicating its potential in creating materials with specific, desirable properties (Schwab et al., 2002).

Safety And Hazards

Safety data sheets indicate that 3-Bromo-5-isopropylpyridine should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

3-bromo-5-propan-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-6(2)7-3-8(9)5-10-4-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHRRNLHWWFNCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-isopropylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Grimm - unipub.uni-graz.at
… possible way would be to reduce the remaining chlorinated product with zinc/acetic acid and subsequently reduce the double bond to produce the desired 3-bromo-5-isopropylpyridine, …
Number of citations: 0 unipub.uni-graz.at
SK Hua, QP Hu, J Ren, BB Zeng - Synthesis, 2013 - thieme-connect.com
… -3-yl)magnesium bromide and 2-iodopropane under a nitrogen atmosphere,[ 3 ] we were surprised to find that only a trace amount of the desired product, 3-bromo-5-isopropylpyridine …
Number of citations: 20 www.thieme-connect.com

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